2-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-1-morpholinoethanone
CAS No.: 505058-51-5
Cat. No.: VC21494228
Molecular Formula: C15H14F3N3O3S
Molecular Weight: 373.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 505058-51-5 |
|---|---|
| Molecular Formula | C15H14F3N3O3S |
| Molecular Weight | 373.4g/mol |
| IUPAC Name | 2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-morpholin-4-ylethanone |
| Standard InChI | InChI=1S/C15H14F3N3O3S/c16-15(17,18)12-8-10(11-2-1-5-24-11)19-14(20-12)25-9-13(22)21-3-6-23-7-4-21/h1-2,5,8H,3-4,6-7,9H2 |
| Standard InChI Key | BREKNSXXOHVXCW-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
| Canonical SMILES | C1COCCN1C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
Introduction
The compound 2-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-1-morpholinoethanone is a heterocyclic organic molecule of interest due to its structural complexity and potential biological activity. It features a pyrimidine core substituted with a furan ring, a trifluoromethyl group, and a morpholine-containing ethanone moiety. This compound belongs to the class of pyrimidine derivatives, which are widely studied for their applications in medicinal chemistry.
Synthesis Pathway
The synthesis of this compound likely involves multistep reactions:
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Formation of the Pyrimidine Core: Typically synthesized through cyclization reactions involving amidines or ureas with β-dicarbonyl compounds.
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Introduction of Substituents:
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Furan and trifluoromethyl groups are incorporated via electrophilic substitution or condensation reactions.
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The thioether bond is formed using thiol reagents under basic or catalytic conditions.
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Morpholine-Ethanone Addition: The morpholine ring is introduced through nucleophilic substitution or amide coupling.
Biological Activity
4.1 Potential Applications
Pyrimidine derivatives are known for their diverse biological activities, including:
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Antimicrobial Activity: The presence of electron-withdrawing groups like trifluoromethyl enhances antimicrobial efficacy .
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Antitumor Potential: Pyrimidines with heterocyclic substitutions have shown promise as anticancer agents by targeting DNA synthesis pathways .
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Anti-inflammatory Properties: Compounds with morpholine moieties have been explored for their ability to modulate inflammatory responses.
4.2 Mechanism of Action
The compound's biological activity may stem from:
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Interaction with nucleic acids or enzymes due to its planar aromatic structure.
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Enhanced binding affinity from the trifluoromethyl group, which increases hydrophobic interactions.
Analytical Data
Research Implications
This compound holds significant promise in drug discovery due to its unique structural features:
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Medicinal Chemistry: Its scaffold can be modified for enhanced pharmacological properties.
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Material Science Applications: The presence of fluorinated groups could make it useful in creating specialized materials.
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Lead Optimization Studies: It serves as a lead compound for designing derivatives targeting specific enzymes or receptors.
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